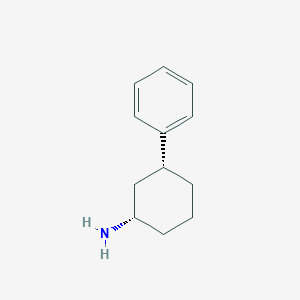

(1S,3R)-3-phenylcyclohexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,3R)-3-Phenylcyclohexan-1-amine is a chiral amine compound characterized by its unique stereochemistry. It is a cyclohexane derivative with a phenyl group attached to the third carbon and an amine group attached to the first carbon. The compound’s stereochemistry is denoted by the (1S,3R) configuration, indicating the specific spatial arrangement of its atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-phenylcyclohexan-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For instance, the reduction of (1S,3R)-3-phenylcyclohexanone with a chiral borane reagent can yield the desired amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize costs .

Analyse Des Réactions Chimiques

Types of Reactions: (1S,3R)-3-phenylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives.

Applications De Recherche Scientifique

Synthesis of Chiral Compounds

Chiral Catalysis

One prominent application of (1S,3R)-3-phenylcyclohexan-1-amine is its role as a chiral catalyst in asymmetric synthesis. It has been used to synthesize various chiral compounds through palladium-catalyzed reactions. For instance, studies have demonstrated that this compound can facilitate the formation of chiral 2-amido and 1-phenyl-2-amido derivatives with high yields and selectivity. The reaction conditions often yield products with enantiomeric excess (ee) values exceeding 90% .

Case Study: Diels-Alder Reactions

In a series of Diels-Alder reactions utilizing chiral 2-amido-1-phenyl-1,3-dienes derived from this compound, researchers achieved diastereoselectivity ratios as high as 93:7 and yields up to 70%. This showcases the potential of using this compound in synthesizing complex cyclic structures with significant stereochemical control .

Pharmaceutical Applications

Anticancer Activity

this compound derivatives have been evaluated for their anticancer properties. A study reported the synthesis of various derivatives that exhibited promising antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. Compounds derived from this amine showed IC50 values ranging from 1.9 to 7.52 µg/mL, indicating significant potential for further development as anticancer agents .

Neuronal Differentiation Induction

Additionally, this compound has been explored in the context of small molecule cellular reprogramming to induce neuronal differentiation. Research indicates that certain derivatives can chemically induce cells to adopt neuronal characteristics, which may have implications for regenerative medicine .

Biocatalysis

Enzymatic Transformations

The use of this compound in biocatalysis has also been investigated. For example, it has been used in dynamic kinetic resolution (DKR) processes involving racemic substrates. The compound's ability to undergo interconversion between configurations allows for the efficient production of enantiomerically enriched products .

Data Summary

The following table summarizes key applications and findings related to this compound:

| Application Area | Details | Yield/Selectivity |

|---|---|---|

| Chiral Catalysis | Synthesis of chiral amido derivatives using palladium catalysis | Up to 97% yield |

| Diels-Alder Reactions | Formation of chiral cyclic structures | Diastereoselectivity up to 93:7 |

| Anticancer Activity | Evaluation against HCT-116 and MCF-7 cell lines | IC50: 1.9 - 7.52 µg/mL |

| Neuronal Differentiation | Induction of neuronal characteristics in cells | Not quantified |

| Biocatalysis | Dynamic kinetic resolution processes | Efficient interconversion |

Mécanisme D'action

The mechanism of action of (1S,3R)-3-phenylcyclohexan-1-amine involves its interaction with specific molecular targets. One notable target is glutathione peroxidase 4 (GPX4), an enzyme involved in protecting cells from oxidative damage. The compound inhibits GPX4, leading to the accumulation of lipid peroxides and the induction of ferroptosis, a form of regulated cell death .

Comparaison Avec Des Composés Similaires

(1S,3S)-3-phenylcyclohexan-1-amine: Another stereoisomer with different spatial arrangement.

(1R,3R)-3-phenylcyclohexan-1-amine: A stereoisomer with the opposite configuration.

(1R,3S)-3-phenylcyclohexan-1-amine: Another stereoisomer with different spatial arrangement.

Uniqueness: The (1S,3R) configuration of 3-phenylcyclohexan-1-amine imparts unique stereochemical properties that can influence its reactivity and interaction with biological targets. This specific configuration may result in different biological activities and selectivity compared to its stereoisomers .

Activité Biologique

(1S,3R)-3-phenylcyclohexan-1-amine is a chiral amine that has garnered interest due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a cyclohexane ring with a phenyl group and an amine functional group. The stereochemistry at the 1 and 3 positions is crucial for its biological activity.

Synthesis

The synthesis of this compound can involve several methods, including:

- Enantioselective synthesis : Utilizing chiral catalysts to produce the desired enantiomer with high purity.

- Reduction reactions : Converting ketones or imines derived from phenylcyclohexanones into the corresponding amines.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of 1,3-diaryl-2-propen-1-one have shown significant cytotoxic effects against breast cancer cells (MCF-7), surpassing the efficacy of established drugs like Tamoxifen . These findings suggest that structurally similar compounds may also exhibit similar anticancer activities.

The proposed mechanism for the anticancer activity involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through interference with cell cycle progression.

In vitro studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various phenyl-substituted cyclohexanamines on MCF-7 cells using MTT assays. The results indicated that certain derivatives exhibited high cytotoxicity with low toxicity to normal cells. Notably, compounds featuring tertiary amine side chains showed enhanced cytotoxic effects compared to their counterparts without such modifications .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 15 | 10 |

| Compound B | 25 | 5 |

| Compound C | 8 | 12 |

Study 2: Enzymatic Activity

Another investigation focused on the enzymatic activity of (S)-ADH (alcohol dehydrogenase) in the presence of chiral organocatalysts. The study found that this compound derivatives could act as substrates for these enzymes, leading to enantioselective transformations that enhance their pharmacological profiles .

Propriétés

IUPAC Name |

(1S,3R)-3-phenylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRUDCMOPMVAIB-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.